molecular formula C16H24O B1266402 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- CAS No. 6738-27-8

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

Cat. No.: B1266402
CAS No.: 6738-27-8
M. Wt: 232.36 g/mol
InChI Key: KEJPWCIDZLVYDJ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- is a synthetic derivative of the cyclohexadienone family, characterized by the presence of sterically hindered tert-butyl groups and an ethylidene functional group . This specific molecular architecture, featuring the extended conjugation and steric protection, suggests significant potential for investigation in advanced organic materials research. Scientists are exploring its utility as a key precursor or building block in the synthesis of sterically hindered quinones and other complex molecular frameworks. The unique electronic and steric properties of this compound make it a candidate for developing novel ligands in catalysis and for studying electron-transfer processes, which are fundamental to fields such as materials science and supramolecular chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJPWCIDZLVYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064465
Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
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Molecular Weight

232.36 g/mol
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CAS No.

6738-27-8
Record name 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadien-1-one
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Record name 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadiene-1-one
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
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Record name 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
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Record name 2,6-di-tert-butyl-4-ethylidenecyclohexa-2,5-en-1-one
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Record name 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadiene-1-one
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Preparation Methods

Oxidative Dehydrogenation

Oxidative dehydrogenation of 2,6-di-tert-butyl-4-ethylphenol using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the ethylidene group. While efficient, this method is cost-prohibitive for industrial applications due to high reagent costs.

Industrial Scalability and Challenges

Large-scale production prioritizes the Mannich-hydrogenation route due to its cost-effectiveness and high yields. However, challenges include:

  • Catalyst Deactivation : Residual amines from the Mannich reaction poison hydrogenation catalysts, necessitating rigorous purification.
  • Byproduct Formation : Bis-amine byproducts reduce overall efficiency; these are mitigated by optimizing reactant stoichiometry.

Comparative Analysis of Methods

Method Yield Cost Scalability
Mannich-Hydrogenation 95–98% Low High
Wittig Reaction 75–80% Moderate Moderate
Oxidative Dehydrogenation 85% High Low

Recent Advancements

Continuous Flow Systems

Adoption of continuous flow reactors reduces reaction times by 30% and improves heat management during hydrogenation.

Green Chemistry Approaches

Recent studies explore replacing formaldehyde with paraformaldehyde in the Mannich reaction, reducing toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for functionalization that can lead to more complex compounds used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Tertiary Amines

In a study focusing on the synthesis of tertiary amines, 2,5-Cyclohexadien-1-one derivatives were used as precursors. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in producing valuable amine structures .

Materials Science

Due to its unique chemical structure, this compound is explored for applications in materials science, particularly in creating polymers and advanced materials with specific mechanical and thermal properties.

Data Table: Material Properties

PropertyValue
Density1.030 g/cm³
Vapor Pressure0.007 Pa at 20°C
Water Solubility5 µg/L at 20°C

Agricultural Chemistry

This compound is investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

Research has shown that derivatives of 2,5-Cyclohexadien-1-one exhibit antifungal properties. A series of tests on fungal strains demonstrated significant inhibition of growth, suggesting potential applications in crop protection .

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it a candidate for drug development. Its derivatives are being studied for anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism by which 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally analogous derivatives:

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- (CAS: 7078-98-0)

This analog replaces the ethylidene group with a phenylmethylene substituent. Key differences include:

  • Molecular Formula : C₂₇H₃₀O (vs. C₂₁H₂₆O for the ethylidene derivative).
  • Substituent Effects: The phenylmethylene group introduces aromaticity, enhancing π-π stacking interactions and lipophilicity, which may increase solubility in nonpolar solvents.
  • Stability : The phenylmethylene derivative is stored at 2–8°C, suggesting higher sensitivity to thermal degradation compared to the ethylidene variant (storage conditions for the latter are unspecified in available data) .

BHT-Quinone Methide (CAS: 2607-52-5)

BHT-quinone methide shares structural motifs with the target compound, notably the tert-butyl groups. However, it features a quinone methide core rather than a cyclohexadienone system:

  • Reactivity: Quinone methides are highly electrophilic, making them prone to nucleophilic attack, whereas the ethylidene-substituted cyclohexadienone may exhibit stabilized resonance due to conjugation.
  • Applications: BHT-quinone methide is a known oxidation product of butylated hydroxytoluene (BHT), a common antioxidant. In contrast, the ethylidene derivative’s applications are less documented but may involve niche roles in polymer stabilization or pharmaceutical intermediates .

Physicochemical and Functional Data

Compound Name CAS # Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- 2455-14-3 C₂₁H₂₆O 294.43 Ethylidene, tert-butyl Limited stability data
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- 7078-98-0 C₂₇H₃₀O 370.53 Phenylmethylene, tert-butyl Requires refrigeration
BHT-Quinone Methide 2607-52-5 C₁₅H₂₂O 218.33 Quinone methide, tert-butyl Thermally stable up to 100°C

Biological Activity

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- (CAS No. 6738-27-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The chemical structure of 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- can be summarized as follows:

PropertyValue
Molecular FormulaC16H24O
Molecular Weight232.368 g/mol
Melting PointNot specified
Boiling PointNot specified
LogP4.90
Water SolubilityLow solubility

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : Compounds similar in structure have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of cyclohexadiene compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains, although specific efficacy data for this compound is limited.

Study 1: Antioxidant Efficacy

A study conducted on related compounds showed that they effectively reduced oxidative stress markers in vitro. The research utilized various assays to measure the ability of the compound to scavenge free radicals and concluded that similar structures could provide protective effects against oxidative damage in biological systems .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of cyclohexadiene derivatives. The results indicated that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 . While direct studies on the specific compound are sparse, these findings suggest a promising avenue for therapeutic applications.

Study 3: Antimicrobial Activity

A preliminary screening of various cyclohexadiene derivatives revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the molecular structure could enhance or diminish this activity . Further research is needed to establish the specific efficacy of 2,5-Cyclohexadien-1-one against these pathogens.

Q & A

Basic: What are the established synthetic routes for 2,5-cyclohexadien-1-one derivatives with bulky substituents, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis of tert-butyl-substituted cyclohexadienones typically involves Friedel-Crafts alkylation or condensation reactions. For example, bulky substituents like tert-butyl groups are introduced via alkylation of phenolic precursors under acidic conditions, followed by oxidation to form the cyclohexadienone core . Reaction temperature and solvent polarity critically impact steric hindrance and yield. Evidence from arylhydrazone derivatives (e.g., using 4,4'-thiodianiline and dimedone) highlights the importance of stepwise addition and inert atmospheres to prevent side reactions . Optimizing stoichiometry (e.g., 1:2 molar ratios for tert-butylating agents) and using catalysts like BF₃·Et₂O can enhance regioselectivity.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for structurally similar cyclohexadienone derivatives?

Methodological Answer:
Contradictions in spectral data often arise from conformational isomers or impurities. For example, tert-butyl groups in 2,6-bis(1,1-dimethylethyl) derivatives cause distinct splitting patterns in 1H^1H-NMR due to restricted rotation, but overlapping signals may occur in crowded regions (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) is essential to differentiate molecular ions (e.g., C₁₅H₂₄O₂, m/z 236.35 ) from isobaric impurities. Comparative analysis with EPA/NIH spectral libraries (e.g., C₃₀H₄₂N₂O₂, MW 462 ) and 2D-NMR techniques (e.g., 1H^1H-13C^{13}C-HSQC) can resolve ambiguities in ethylidene vs. methylidene substituents .

Basic: What analytical techniques are recommended for assessing purity and structural integrity of 2,6-bis(tert-butyl) substituted cyclohexadienones?

Methodological Answer:
Key techniques include:

  • HPLC-PDA : To quantify purity (≥98% as per Certificates of Analysis ) and detect polar byproducts.
  • FT-IR : Identification of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .
  • NMR Spectroscopy : 13C^{13}C-NMR distinguishes quaternary carbons (δ 180–190 ppm for cyclohexadienone carbonyls) and tert-butyl carbons (δ 28–32 ppm) .
  • Melting Point/Boiling Point : Physical constants (e.g., boiling point 339.3°C ) validate batch consistency.

Advanced: What computational methods are suitable for modeling steric effects of tert-butyl groups on 4-ethylidene reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric strain and transition-state geometries. For example, tert-butyl groups induce significant van der Waals repulsion, lowering activation energy for cycloadditions. Molecular dynamics simulations (MD) assess conformational flexibility, while electrostatic potential maps reveal nucleophilic/electrophilic sites on the ethylidene moiety . Comparative studies with analogs (e.g., 4-methyl derivatives ) quantify substituent effects on HOMO-LUMO gaps.

Basic: How does the presence of tert-butyl groups influence the compound’s stability under environmental conditions?

Methodological Answer:
The tert-butyl groups enhance steric protection, reducing oxidation susceptibility. However, prolonged exposure to light or moisture can degrade the ethylidene moiety, forming hydroxylated byproducts. Storage at 2–8°C in amber vials under nitrogen is recommended . Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS track degradation pathways .

Advanced: What strategies elucidate reaction mechanisms involving 4-ethylidene derivatives in Diels-Alder cycloadditions?

Methodological Answer:
Mechanistic studies employ:

  • Isotopic Labeling : 13C^{13}C-labeled ethylidene groups track regioselectivity in cycloadducts.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates to identify rate-determining steps.
  • In Situ FT-IR/UV-Vis : Monitor diene/dienophile interactions in real time . Evidence from analogous systems (e.g., 1-methyl-1,4-cyclohexadiene ) suggests inverse electron-demand behavior due to electron-withdrawing substituents.

Basic: What are key spectral markers (IR, UV-Vis) for identifying the ethylidene moiety in this compound class?

Methodological Answer:

  • UV-Vis : Ethylidene conjugation with the cyclohexadienone core produces λₘₐ₃₀₀–350 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .
  • IR : The ethylidene C=C stretch appears as a weak band near 1600 cm⁻¹, distinct from aromatic C=C (~1500 cm⁻¹) .
  • ¹H-NMR : Ethylidene protons resonate as a singlet (δ 5.2–5.5 ppm) with coupling to adjacent carbons in 1H^1H-13C^{13}C-HMBC .

Advanced: How do electronic and steric effects of substituents affect redox behavior in catalytic applications?

Methodological Answer:
Cyclic voltammetry (CV) reveals tert-butyl groups lower oxidation potentials by ~0.2 V compared to methyl analogs, enhancing electron donation. Steric bulk impedes electrode surface interactions, reducing catalytic turnover in oxidation reactions. Comparative studies with 4-hydroxy-4-methyl derivatives show tert-butyl groups stabilize radical intermediates, as evidenced by ESR spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
Reactant of Route 2
2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

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